2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
Description
This compound belongs to a class of phthalimide derivatives fused with a 2,6-dioxopiperidine moiety, a structural motif widely explored in medicinal chemistry for its proteolysis-targeting chimera (PROTAC) and anti-inflammatory applications. The molecule features an acetamide group linked to the isoindole ring at position 4, with an amino substituent on the acetamide chain. Its core structure is analogous to immunomodulatory imide drugs (IMiDs) like thalidomide but distinguishes itself through specific substitutions that modulate solubility, binding affinity, and pharmacokinetics .
Properties
IUPAC Name |
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c16-6-11(21)17-8-3-1-2-7-12(8)15(24)19(14(7)23)9-4-5-10(20)18-13(9)22/h1-3,9H,4-6,16H2,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMWLZKQEVOOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound exhibits a complex structure characterized by an isoindole framework and piperidine moiety, which contribute to its pharmacological properties.
- Molecular Formula : C20H24N4O6
- Molecular Weight : 416.43 g/mol
- CAS Number : 1957235-57-2
- SMILES Notation : CC(C)(C)OC(=O)NCCNc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in inhibiting certain biological pathways.
Anticancer Activity
Research indicates that 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide demonstrates significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 8.107 | Inhibition of ERK1/2 pathway |
| MCF7 (Breast) | 22.65 | Induction of apoptosis via caspase activation |
| HT29 (Colon) | 12.57 | Mitochondrial dysfunction |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : It has been shown to inhibit ERK1/2 kinases, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : Studies have demonstrated that the compound activates caspases, leading to programmed cell death in cancer cells.
- Mitochondrial Dysfunction : The compound induces changes in mitochondrial function, contributing to its cytotoxicity.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
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Study on Lung Cancer Cells (A549) :
- The compound exhibited an IC50 value of 8.107 µM.
- Mechanistic studies revealed that it inhibits the ERK signaling pathway, leading to reduced cell viability.
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Breast Cancer Study (MCF7) :
- An IC50 of 22.65 µM was reported.
- The study confirmed that the compound activates caspases 3, 8, and 9, indicating a robust apoptotic response.
-
Colon Cancer Study (HT29) :
- Demonstrated an IC50 value of 12.57 µM.
- The compound was found to disrupt mitochondrial function, suggesting a novel approach for targeting colon cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
*Calculated based on substituent replacement (Cl → NH2) from chloro analog in .
Key Comparisons:
Apremilast’s methanesulfonylethyl group confers high bioavailability and oral activity, whereas the target compound’s amino group may prioritize proteasome-mediated degradation (PROTAC mechanisms) .
Positional Isomerism :
- Substitution at isoindole-C4 (target compound) versus C5 (e.g., ’s 2-chloro-N-[...]-5-yl]acetamide ) alters steric interactions with binding partners like cereblon (CRBN), a key E3 ligase in IMiD activity .
Pharmacological Profiles :
- Apremilast inhibits PDE4 and TNF-α, validated in treating psoriasis and arthritis . In contrast, chloro-acetamide analogs () show preclinical efficacy in degrading oncoproteins via CRBN recruitment .
- The glycine derivative T40016 () exhibits improved aqueous solubility (pKa ~3.92) due to its carboxylic acid group, a feature absent in the target compound but critical for formulation .
Synthetic Accessibility: The target compound’s amino group can be introduced via nucleophilic substitution of chloro precursors (e.g., ), while Apremilast requires asymmetric synthesis of a chiral center .
Preparation Methods
Condensation of Phthalic Anhydride Derivatives with 3-Aminopiperidine-2,6-dione
A widely reported method involves the reaction of substituted phthalic anhydrides with 3-aminopiperidine-2,6-dione (also known as glutamine anhydride derivative) under acidic conditions. For example:
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3-Ethylphthalic anhydride reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid with sodium acetate as a base, yielding the isoindole-piperidine fused intermediate.
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The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of the anhydride, followed by cyclodehydration (Figure 1).
Key Conditions :
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Solvent: Acetic acid (10–20 mL/g substrate)
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Temperature: Reflux (110–120°C)
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Base: Sodium acetate (1.1–1.2 equiv)
Introduction of the Acetamide Side Chain
The acetamide group at the 4-position of the isoindole ring is installed via nucleophilic acyl substitution or direct amidation.
Bromination Followed by Azide Substitution and Reduction
A two-step strategy is employed to introduce the aminoacetamide group:
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Bromination : The 4-position of the isoindole core is brominated using N-bromosuccinimide (NBS) under radical-initiated conditions.
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Azide Substitution : The bromide is displaced with sodium azide (NaN₃) in DMF at 60°C, forming the azide intermediate.
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Staudinger Reduction : The azide is reduced to an amine using triphenylphosphine (PPh₃) in THF/H₂O, followed by acetylation with acetyl chloride to yield the acetamide.
Optimization Note :
-
Azide reduction with hydrogen gas (H₂, Pd/C) offers higher yields (~90%) but requires careful control to prevent over-reduction.
Final Functionalization: Amino Group Installation
The 2-amino group on the acetamide side chain is introduced via selective deprotection or direct synthesis.
Reductive Amination of a Ketone Intermediate
A ketone precursor at the acetamide’s α-position undergoes reductive amination:
Gabriel Synthesis
An alternative route employs the Gabriel synthesis:
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Phthalimide protection of the amine.
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Alkylation with ethyl bromoacetate.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Anhydride Condensation | Phthalic anhydride + aminopiperidine | 85 | 98 | Requires harsh acidic conditions |
| Bromination-Azidation | NBS bromination → NaN₃ → Reduction | 78 | 95 | Multi-step, azide handling |
| Reductive Amination | Ketone + NH₄OAc/NaBH₃CN | 75 | 97 | Stereoselectivity challenges |
Mechanistic Insights and Side Reactions
Competing Cyclization Pathways
During the initial condensation, undesired 5-membered ring formation (pyrrolidine) may occur if reaction temperatures exceed 120°C. This is mitigated by precise temperature control and slow addition of the anhydride.
Epimerization Risks
The piperidine-2,6-dione moiety is prone to epimerization at C3 under basic conditions. Using mild bases (e.g., NaOAc) instead of strong bases (e.g., NaOH) preserves stereochemical integrity.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound for improved yield and purity?
- Methodological Answer :
- Stepwise Reaction Control : Use temperature gradients (e.g., 0–60°C) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates during isoindole-imide coupling and acetamide formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the isoindolone-dioxopiperidine core, while dichloromethane minimizes side reactions in chlorination steps .
- Catalytic Optimization : Employ palladium catalysts for cross-coupling reactions and triethylamine for acid scavenging to reduce byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time by 40–60% for steps like cyclization, improving overall yield .
Q. What analytical techniques are most effective for characterizing structural integrity post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the isoindol-4-yl acetamide substitution and piperidin-3-yl stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 413.1352) and detects trace impurities (<0.5%) .
- X-ray Crystallography : Resolves conformational flexibility of the dioxopiperidine ring and hydrogen-bonding patterns in the solid state .
Q. What strategies improve aqueous solubility given its heterocyclic and amide-rich structure?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water gradients (10–30% DMSO) for in vitro assays to maintain solubility without denaturing proteins .
- Salt Formation : Hydrochloride or sodium salts of the primary amine group enhance solubility by 3–5 fold at physiological pH .
- Structural Derivatization : Introduce PEGylated side chains or sulfonate groups to the isoindolone ring to improve hydrophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across cell-based assays?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 24 vs. 48 hours) to reduce variability .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways (e.g., kinase inhibition) that may explain divergent IC₅₀ values .
- Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to confirm target-specific effects .
Q. What computational modeling approaches predict binding affinities with ubiquitin-proteasome components?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions between the dioxopiperidine moiety and the 20S proteasome’s β5 subunit (e.g., RMSD <2.0 Å over 100 ns trajectories) .
- Quantum Mechanical (QM) Calculations : Analyze electron density maps to identify key hydrogen bonds (e.g., NH─O=C between the acetamide and Thr1 residue) .
- Machine Learning (ML) Models : Train on proteolysis-targeting chimera (PROTAC) datasets to predict degradation efficiency (DC₅₀) .
Q. How to design in vivo studies evaluating proteasome-targeting efficacy while minimizing off-target effects?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution (e.g., brain penetration via LC-MS) in rodent models to optimize dosing .
- Biomarker Validation : Monitor proteasome activity (e.g., fluorogenic substrates like Suc-LLVY-AMC) and ubiquitinated protein accumulation in target tissues .
- Toxicity Screening : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) toxicity at 10× DC₅₀ to establish safety margins .
Q. What experimental approaches validate the isoindolone-dioxopiperidine scaffold’s role in protein degradation?
- Methodological Answer :
- Cryo-Electron Microscopy (Cryo-EM) : Resolve ternary complexes of the compound, E3 ligase (e.g., CRBN), and target protein (e.g., IKZF1) at 3–4 Å resolution .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) between the scaffold and ubiquitin ligase components .
- Knockout Models : Use CRISPR-Cas9 to delete CRBN in cell lines and confirm loss of degradation activity .
Data Contradiction Analysis Framework
| Variable | Impact on Data | Resolution Strategy |
|---|---|---|
| Cell Line Variability | Differing CRBN expression alters DC₅₀ | Use isogenic CRBN+/− lines for comparison |
| Assay pH (6.5 vs. 7.4) | Ionization state affects solubility/activity | Standardize to physiological pH (7.4) |
| Proteasome Inhibition | Off-target β5 subunit binding masks effects | Use selective β5 inhibitors as controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
